molecular formula C14H12ClFN2O2S2 B2955850 3-(4-chloro-3-fluorophenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 1797241-10-1

3-(4-chloro-3-fluorophenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2955850
CAS No.: 1797241-10-1
M. Wt: 358.83
InChI Key: IQDPJDBUSSHSSS-UHFFFAOYSA-N
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Description

3-(4-chloro-3-fluorophenyl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C14H12ClFN2O2S2 and its molecular weight is 358.83. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

Research has identified a compound with a slightly different structure, emphasizing the relevance of fluorophenyl and chlorophenyl groups in the synthesis and structural characterization of complex molecules. These compounds have been synthesized with high yields and their structure determined by single crystal diffraction, demonstrating their planarity and molecular orientations, which could be relevant to understanding the properties of closely related compounds (Kariuki et al., 2021).

Molecular Conformations and Hydrogen Bonding

Another study focused on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share similarities in molecular structure to the compound . It detailed their synthesis, molecular conformations, and hydrogen bonding characteristics in different dimensions, providing insights into the structural flexibility and interaction potential of such compounds (Sagar et al., 2017).

Drug Efficacy and Synthesis

Research on novel pyrazoles, including synthesis methods and biological property evaluations, provides a basis for understanding the potential therapeutic applications of related compounds. This includes anti-inflammatory and anti-breast cancer activities, highlighting the role of the pyrazole structure in novel drug discovery and the importance of molecular docking studies to explore interactions with key enzymes (Thangarasu et al., 2019).

Reactivity and Pharmaceutical Potential

A comprehensive study on pyrazole derivatives, including synthesis, spectroscopic study, and computational evaluation, provides insights into their reactivity and pharmaceutical potential. This research underscores the importance of understanding molecular properties for developing new drugs, particularly in relation to their reactive and binding capabilities (Thomas et al., 2018).

Properties

IUPAC Name

5-(4-chloro-3-fluorophenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2S2/c1-22(19,20)18-13(14-3-2-6-21-14)8-12(17-18)9-4-5-10(15)11(16)7-9/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDPJDBUSSHSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC(=C(C=C2)Cl)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.